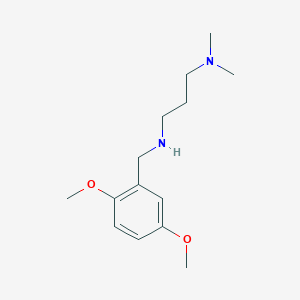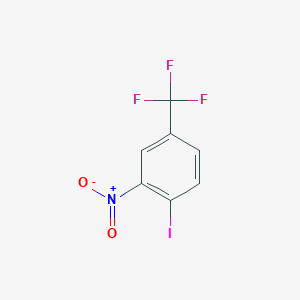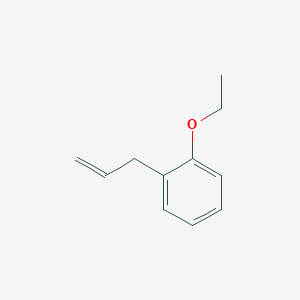
3-(2-乙氧基苯基)-1-丙烯
描述
3-(2-Ethoxyphenyl)-1-propene is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.
科学研究应用
3-(2-Ethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.
Biochemical Pathways
For instance, certain indole derivatives have been found to induce RAS-RAF-MEK-dependent non-apoptotic cell death via VDAC2 .
Pharmacokinetics
A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, showed that it was metabolized by rat liver microsomes, suggesting potential hepatic metabolism .
Result of Action
For instance, certain indole derivatives have been found to inhibit the enzyme MAO-B , and others have been shown to affect neural excitability .
Action Environment
For instance, a study on the control of Egyptian broomrape in tomatoes found that the efficacy of certain sulfonylurea herbicides was influenced by application methods and timing .
生化分析
Biochemical Properties
3-(2-Ethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes.
Cellular Effects
The effects of 3-(2-Ethoxyphenyl)-1-propene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . Additionally, 3-(2-Ethoxyphenyl)-1-propene can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-(2-Ethoxyphenyl)-1-propene exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, leading to their inhibition or activation . For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can disrupt normal cellular functions and lead to altered cell behavior. Additionally, 3-(2-Ethoxyphenyl)-1-propene can interact with DNA, causing changes in gene expression that contribute to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Ethoxyphenyl)-1-propene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells . Studies have shown that 3-(2-Ethoxyphenyl)-1-propene can degrade into various metabolites, which may have different biological activities. The long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 3-(2-Ethoxyphenyl)-1-propene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant biological changes . For instance, high doses of 3-(2-Ethoxyphenyl)-1-propene have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of dosage considerations in the use of this compound for research and therapeutic purposes.
Metabolic Pathways
3-(2-Ethoxyphenyl)-1-propene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell. The involvement of 3-(2-Ethoxyphenyl)-1-propene in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2-Ethoxyphenyl)-1-propene within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of 3-(2-Ethoxyphenyl)-1-propene can influence its biological activity, as the concentration of the compound in different cellular compartments can affect its interactions with biomolecules.
Subcellular Localization
The subcellular localization of 3-(2-Ethoxyphenyl)-1-propene is an important factor in its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and influence its biological effects. For example, the presence of 3-(2-Ethoxyphenyl)-1-propene in the nucleus can facilitate its interaction with DNA and transcription factors, leading to changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-1-propene typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(2-Ethoxyphenyl)-1-propene can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
3-(2-Ethoxyphenyl)-1-propene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxyphenyl)-1-propene
- 3-(2-Hydroxyphenyl)-1-propene
- 3-(2-Fluorophenyl)-1-propene
Uniqueness
3-(2-Ethoxyphenyl)-1-propene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological properties. Compared to its analogs, the ethoxy group can enhance the compound’s lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets in proteins.
属性
IUPAC Name |
1-ethoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELCSAEYLPLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561298 | |
| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-31-5 | |
| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




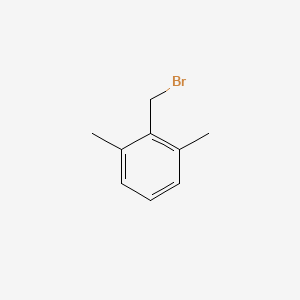
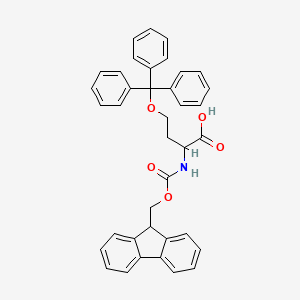
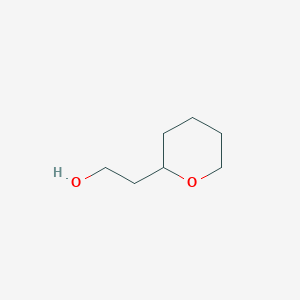
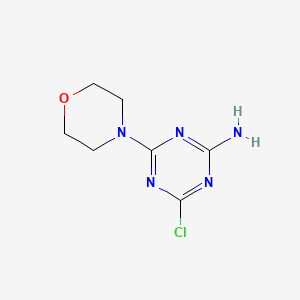
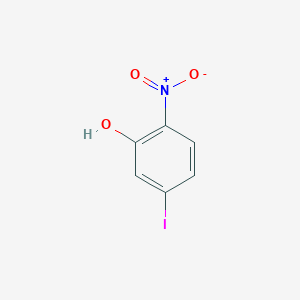
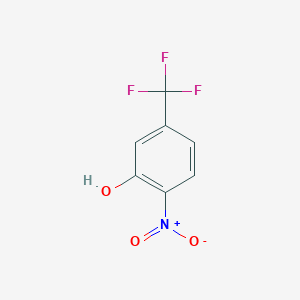
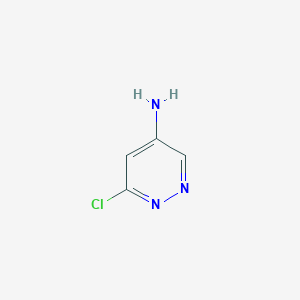
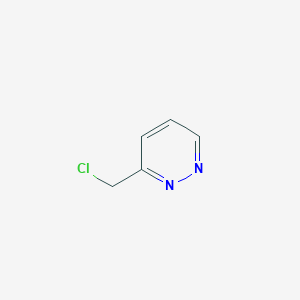
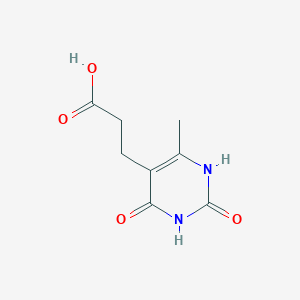
![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
